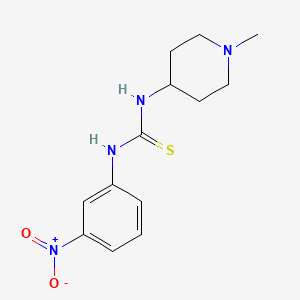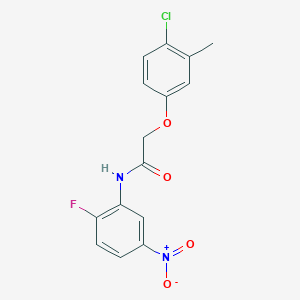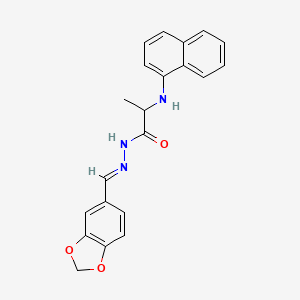
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as CHM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can prevent the breakdown of important proteins involved in cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can inhibit inflammation and angiogenesis, processes that are involved in the development and progression of cancer. 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide for laboratory experiments is its high potency and selectivity towards cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell death and identifying potential therapeutic targets. However, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Future Directions
For 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide research include its potential use in combination therapy and its neuroprotective effects. Overall, 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has the potential to be a valuable tool in scientific research and a potential therapeutic agent for cancer and neurological disorders.
Synthesis Methods
The synthesis of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide in a pure form. This method has been optimized to yield a high purity and yield of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide, making it suitable for large-scale production.
Scientific Research Applications
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has shown promising results in scientific research, particularly in the field of cancer therapy. Several studies have demonstrated that 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed.
properties
IUPAC Name |
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-10-4-2-3-9(7-10)16-14(19)11-5-8(15)6-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZVNPERZQUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)